tert-Butyl 4-iodobutanoate

Vue d'ensemble

Description

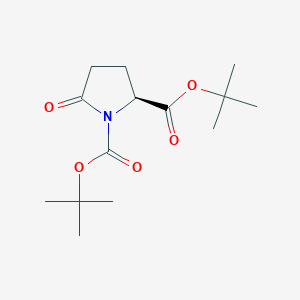

Tert-Butyl 4-iodobutanoate is a chemical compound that is part of a broader class of tert-butyl esters. These compounds are known for their utility in various synthetic applications, particularly in the field of organic chemistry. The tert-butyl group is often used as a protecting group due to its steric bulk and the ease with which it can be deprotected under acidic conditions. The iodine atom present in tert-butyl 4-iodobutanoate makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions.

Synthesis Analysis

The synthesis of tert-butyl 4-iodobutanoate and related compounds involves several strategies. For instance, the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids has been described, showcasing the versatility of tert-butyl esters in synthesizing iodine-containing compounds . Additionally, tert-butyl-substituted alumoxanes have been prepared through the hydrolysis of tri-tert-butylaluminum, demonstrating the synthesis of tert-butyl-containing compounds through different routes .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be quite complex due to the steric hindrance introduced by the tert-butyl group. For example, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene has been studied, revealing the strain in the molecule due to the bulky tert-butyl groups . This strain can influence the reactivity and stability of tert-butyl-containing compounds, including tert-butyl 4-iodobutanoate.

Chemical Reactions Analysis

Tert-butyl esters participate in a variety of chemical reactions. The tert-butyl group can serve as a chiral directing group in asymmetric synthesis, as seen in the preparation of N-tert-butanesulfinyl imines, which are intermediates for the asymmetric synthesis of amines . Furthermore, tert-butyl esters can be involved in reactions leading to the formation of complex structures, such as the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which is a key intermediate in the study of antitumor antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-iodobutanoate are influenced by the tert-butyl group and the iodine atom. The tert-butyl group imparts a degree of hydrophobicity and steric bulk, which can affect solubility and reactivity. The iodine atom is a reactive site that can undergo various chemical transformations, such as nucleophilic substitution or oxidative addition in transition metal-catalyzed reactions. The presence of both functional groups in tert-butyl 4-iodobutanoate makes it a compound of interest for further study and application in organic synthesis.

Applications De Recherche Scientifique

1. Biodegradable Polycarbonates Production

Tert-butyl 4-iodobutanoate has been applied in the synthesis of environmentally friendly polymers. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced from its derivatives and carbon dioxide, using cobalt(III) salen catalysts. This polymer shows promise due to its high carbonate linkage content and thermal properties. After deprotection, it degrades into biomasses, indicating potential applications in biodegradable plastics (Tsai, Wang, & Darensbourg, 2016).

2. Synthesis of Benzyl Amino Iodoalkanoates

In the field of organic synthesis, tert-butyl 4-iodobutanoate is involved in the efficient synthesis of benzyl amino iodoalkanoates from natural or protected L-amino acids. This process is crucial for creating various bioactive molecules and potential drug candidates (Koseki, Yamada, & Usuki, 2011).

3. Drug Discovery and Medicinal Chemistry

Tert-butyl derivatives, including tert-butyl 4-iodobutanoate, are frequently used in medicinal chemistry for modifying bioactive compounds. They often alter the properties of these compounds, such as lipophilicity and metabolic stability, which is critical in the drug discovery process (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

4. Synthesis of Multifunctional Dendrimers

Tert-butyl 4-iodobutanoate is used in the synthesis of multifunctional dendrimers. New types of monomers derived from it are designed and synthesized for producing dendrimers with multiple functionalities, crucial in materials science and nanotechnology applications (Newkome, Kim, Moorefield, Maddi, & Yoo, 2003).

5. Alkylation Reactions in Catalysis

This compound plays a role in catalysis, particularly in alkylation reactions. For instance, tert-butyl 4-iodobutanoate derivatives are studied in isobutane/2-butene alkylation using promoted Lewis-acidic ionic liquid catalysts. This is important in the field of industrial chemistry for the synthesis of high-octane fuels (Aschauer, Schilder, Korth, Fritschi, & Jess, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCPIDVCNQGZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497271 | |

| Record name | tert-Butyl 4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-iodobutanoate | |

CAS RN |

6182-78-1 | |

| Record name | tert-Butyl 4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)